3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a sulfonylpiperidinyl moiety attached to a pyridazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Sulfonylpiperidinyl Moiety: This step involves the sulfonylation of piperidine with a sulfonyl chloride derivative, followed by the attachment to the pyridazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylpiperidinyl moiety, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-6-methoxypyridazine: Lacks the sulfonylpiperidinyl moiety, potentially altering its biological activity.
6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine: Lacks the tert-butyl group, which may affect its chemical stability and reactivity.
Uniqueness
The unique combination of functional groups in 3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine imparts specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
3-tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16-6-7-18(28-5)19(14-16)30(26,27)25-12-10-17(11-13-25)15-29-21-9-8-20(23-24-21)22(2,3)4/h6-9,14,17H,10-13,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRQWSUZCDBAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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